molecular formula C7H11N3OS B6148376 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1343726-87-3

5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B6148376
CAS RN: 1343726-87-3
M. Wt: 185.2
InChI Key:
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Description

5-(Oxan-3-yl)-1,3,4-thiadiazol-2-amine, also known as 5-OTA, is a heterocyclic organic compound that has been used in a variety of scientific research applications. It is a derivative of thiadiazole and is of interest due to its potential as a catalyst for organic synthesis. In addition, 5-OTA has also been studied for its potential pharmacological applications due to its ability to interact with certain biochemical pathways.

Scientific Research Applications

5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine has been used in a variety of scientific research applications. One of the most notable is its use as a catalyst for organic synthesis. 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine has been found to be effective in the synthesis of a variety of organic compounds, including heterocyclic compounds, carbohydrates, and amino acids. In addition, 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine has also been studied for its potential pharmacological applications due to its ability to interact with certain biochemical pathways.

Mechanism of Action

The mechanism of action of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine is not completely understood. However, it is believed that 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine interacts with certain biochemical pathways, leading to the activation of certain enzymes and other proteins. This interaction is thought to be responsible for the potential pharmacological effects of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine are not completely understood. However, it has been found to have potential pharmacological applications. It has been found to have anti-inflammatory and antipyretic properties, as well as potential anti-cancer activity. In addition, 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine has been found to have potential neuroprotective effects, as well as potential anticonvulsant activity.

Advantages and Limitations for Lab Experiments

The use of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine in laboratory experiments has a number of advantages. For example, it is a highly efficient and cost-effective method of synthesis, making it a popular choice for researchers. In addition, 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine has been found to be relatively non-toxic and has low environmental impact, making it a safe choice for laboratory experiments.
However, there are a few limitations to the use of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine in laboratory experiments. For example, it can be difficult to control the reaction conditions during the synthesis process, leading to potential errors in the final product. In addition, 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine has a relatively short shelf life, which can limit its use in long-term experiments.

Future Directions

There are a number of potential future directions for the use of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine in scientific research. One potential direction is the further exploration of its potential pharmacological applications. This could include the development of new drugs or therapies based on 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine. In addition, 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine could be further studied for its potential use as a catalyst in organic synthesis. This could lead to the development of new and more efficient methods of synthesis. Finally, 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine could be further studied for its potential use as an industrial catalyst, leading to the development of more efficient and cost-effective production processes.

Synthesis Methods

5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine can be synthesized through a variety of methods. One method involves the reaction of oxalyl chloride with 1,3,4-thiadiazole in the presence of triethylamine. The reaction proceeds through a nucleophilic substitution, resulting in the formation of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine. This method has been found to be highly efficient and cost-effective, making it a popular choice for researchers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine involves the reaction of oxan-3-ylamine with thiosemicarbazide followed by cyclization to form the desired product.", "Starting Materials": [ "Oxan-3-ylamine", "Thiosemicarbazide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve oxan-3-ylamine in ethanol and add thiosemicarbazide to the solution.", "Step 2: Add hydrochloric acid to the mixture and heat under reflux for several hours.", "Step 3: Cool the mixture and neutralize with sodium hydroxide.", "Step 4: Filter the precipitate and wash with water.", "Step 5: Dry the product under vacuum to obtain 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine." ] }

CAS RN

1343726-87-3

Product Name

5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C7H11N3OS

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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